1-naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)-3,6-dihydro-2H-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)-3,6-dihydro-2H-pyridine is a complex organic compound characterized by its unique structure, which includes a naphthalene sulfonyl group and a phenylethynyl group attached to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)-3,6-dihydro-2H-pyridine typically involves multiple steps:
Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the Phenylethynyl Group: This step often involves a Sonogashira coupling reaction, where a phenylacetylene is coupled with a halogenated precursor in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Naphthalene Sulfonyl Group: This can be done through a sulfonylation reaction, where a naphthalene sulfonyl chloride reacts with the dihydropyridine intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)-3,6-dihydro-2H-pyridine can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to modify the functional groups attached to the ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)-3,6-dihydro-2H-pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting cardiovascular and neurological diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 1-naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)-3,6-dihydro-2H-pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethynyl and naphthalene sulfonyl groups can enhance binding affinity and specificity, while the dihydropyridine ring can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)piperidin-4-ol: This compound shares a similar structure but has a piperidine ring instead of a dihydropyridine ring.
4-(2-phenylethynyl)-1-naphthalen-2-ylsulfonylpyridine: This compound has a pyridine ring instead of a dihydropyridine ring.
Uniqueness
1-naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)-3,6-dihydro-2H-pyridine is unique due to its combination of a dihydropyridine ring with both a naphthalene sulfonyl group and a phenylethynyl group. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C23H19NO2S |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
1-naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C23H19NO2S/c25-27(26,23-13-12-21-8-4-5-9-22(21)18-23)24-16-14-20(15-17-24)11-10-19-6-2-1-3-7-19/h1-9,12-14,18H,15-17H2 |
InChI Key |
HHCVZRHWENDONF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C#CC2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.